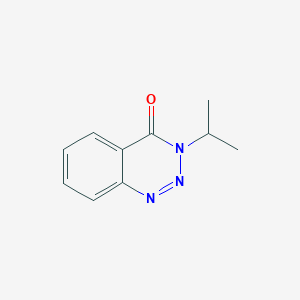

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one

Descripción general

Descripción

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropylamine with ortho-nitrobenzyl chloride, followed by reduction and cyclization to form the benzotriazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzotriazine ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it suitable for:

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activities or improved properties.

- Pesticide Development : Research indicates that derivatives of benzotriazin compounds have potential applications as pesticides due to their biological activity against pests .

Case Study: Synthesis of Novel Derivatives

A study demonstrated the synthesis of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety. These derivatives exhibited significant antibacterial and antiviral activities, highlighting the potential of this compound in pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological macromolecules such as proteins and nucleic acids.

Material Science

The compound has also been investigated for its applications in material science. Its unique structure allows it to be used as a precursor for synthesizing advanced materials with specific properties.

Example Applications

- Catalysis : Research has identified methods for using 1,2,3-benzotriazin-4(3H)-ones in catalysis processes, which may include Ni(0)-catalyzed reactions .

- Polymer Chemistry : The compound's reactivity can be harnessed to develop new polymeric materials with tailored functionalities.

Mecanismo De Acción

The mechanism of action of 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Benzotriazin-4(3H)-one: Lacks the isopropyl group, which may affect its chemical properties and applications.

3-Methyl-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the isopropyl group, which can influence its reactivity, solubility, and potential applications. This structural variation can lead to different biological activities and industrial uses compared to its analogs.

Actividad Biológica

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O, with a molecular weight of approximately 175.20 g/mol. The compound features a benzotriazine ring system characterized by the presence of an isopropyl group at the 3-position. This structural modification can influence its reactivity and biological activity compared to other benzotriazin derivatives.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from isopropylamine and ortho-nitrobenzyl chloride. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled environments.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that benzotriazinones possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The specific activity of this compound against pathogens remains an area for further exploration .

Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. For example, compounds derived from this scaffold showed potent activity against HepG2 liver carcinoma cells with IC50 values indicating effective growth inhibition. The mechanism appears to involve interference with cellular proliferation pathways .

The biological activity of this compound is believed to result from its interaction with specific molecular targets such as enzymes and receptors. These interactions can trigger biochemical cascades that lead to desired therapeutic effects. However, detailed mechanistic studies are still required to fully elucidate these pathways.

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Base structure without substituents | Foundational compound for derivatives |

| 4-(Alkoxy)benzotriazines | Alkoxy groups at various positions | Increased solubility and reactivity |

| 1-Isopropylbenzimidazole | Similar nitrogen-containing heterocycles | Different pharmacological profiles |

This table illustrates how the presence of the isopropyl group in this compound may enhance its biological activity compared to its analogs .

Case Studies

Recent studies have explored various derivatives of benzotriazine compounds for their anticancer properties. For instance:

- Study on HepG2 Cells : A derivative exhibited an IC50 value of 6.525 μM against HepG2 cells, showcasing significant cytotoxicity compared to standard treatments like doxorubicin (IC50 = 2.06 μM) .

- Antimicrobial Screening : Various benzotriazine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of efficacy that warrant further investigation into structure-activity relationships .

Propiedades

IUPAC Name |

3-propan-2-yl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(2)13-10(14)8-5-3-4-6-9(8)11-12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSIMHXQKSAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343411 | |

| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10001-54-4 | |

| Record name | 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.